molecular formula C37H67NO14 B022093 Erythromycin, anhydro-, N-oxide CAS No. 992-65-4

Erythromycin, anhydro-, N-oxide

Cat. No. B022093
CAS RN: 992-65-4
M. Wt: 749.9 g/mol
InChI Key: LUIPOVCSQJTWHA-RWJQBGPGSA-N
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Description

Synthesis Analysis

The synthesis of "Erythromycin, Anhydro-, N-oxide" and its analogs involves complex organic reactions that are designed to modify erythromycin's structure for various scientific purposes. For instance, the synthesis of delta 6,7-anhydroerythromycin C, a related compound, demonstrates the ability to reprogram polyketide synthesis to produce novel erythromycin analogs with specific modifications (Donadio et al., 1993).

Molecular Structure Analysis

The molecular structure of "Erythromycin, Anhydro-, N-oxide" is characterized by its complex macrolactone ring, which is a hallmark of the erythromycin family. Detailed studies, such as those by Hassanzadeh et al. (2006), have determined the stereochemistry of anhydroerythromycin A, a principal degradation product of erythromycin, highlighting the intricate molecular configurations and the presence of multiple chiral centers (Hassanzadeh, Helliwell, & Barber, 2006).

Chemical Reactions and Properties

"Erythromycin, Anhydro-, N-oxide" undergoes various chemical reactions that highlight its reactivity and interaction with other compounds. The modification of erythromycin to produce N-oxide derivatives is a critical step in synthesizing novel erythromycin derivatives with enhanced properties or reduced toxicity (Ku et al., 1997).

Physical Properties Analysis

The physical properties of "Erythromycin, Anhydro-, N-oxide" include its solubility, melting point, and stability under various conditions. These properties are essential for understanding how this compound behaves in different environments, whether in a laboratory setting or within biological systems.

Chemical Properties Analysis

The chemical properties of "Erythromycin, Anhydro-, N-oxide" encompass its reactivity, especially in the presence of other chemical agents, its potential as a catalyst, and its behavior under different chemical reactions. For example, the enhanced oxidation of erythromycin by the persulfate activated iron powder-H2O2 system is an area of interest, demonstrating the compound's reactivity and potential for environmental remediation (Li et al., 2017).

Scientific Research Applications

Ecotoxicological Impact

Erythromycin is increasingly recognized as a contaminant in aquatic ecosystems due to its extensive use in treating infections caused by Gram-positive microorganisms. Its interaction with other emerging contaminants like cerium oxide nanoparticles (CeO2 NPs) has been studied for potential magnification of toxic effects or alleviation of toxicity in aquatic species, including microalgae like Chlamydomonas reinhardtii and Phaeodactylum tricornutum. These studies focus on oxidative damage mechanisms and impacts on the photosynthetic apparatus of microalgae, highlighting erythromycin's potential ecotoxicological effects (Sendra et al., 2018).

Antibiotic Resistance Research

Erythromycin has been subject to various modifications and evaluations to improve its therapeutic properties and tackle the issue of antibiotic resistance. Research efforts are directed towards creating novel erythromycin derivatives with enhanced clinical utility, considering its effectiveness against pathogens like Legionella, Campylobacter, and Chlamydia spp. This area of research is significant in the face of growing antibiotic resistance challenges (Kirst & Sides, 1989).

Therapeutic Research

Studies have explored erythromycin's therapeutic effects beyond its antibiotic properties. For example, its potential in treating influenza virus-induced lung injury in mice and its influence on inflammation and oxidative stress has been investigated, showing erythromycin's broader therapeutic applications (Sato et al., 1998).

Environmental Impact and Degradation

The impact of erythromycin on the environment, particularly on aquatic life, has been a subject of research. Investigations into how erythromycin affects the growth, antioxidant system, and photosynthesis of various aquatic species, such as Microcystis flos-aquae, provide insights into the environmental footprint of this compound (Wan et al., 2015).

Drug Delivery Research

Innovations in drug delivery systems involving erythromycin have been explored. For instance, the conjugation of erythromycin with ferromagnetic nickel oxide nanoparticles for enhanced drug delivery to both Gram-positive and Gram-negative bacteria shows the compound's potential in advanced pharmaceutical applications (Adhikary et al., 2015).

Future Directions

Efforts to find macrolides that were active against macrolide-resistant strains led to the development of erythromycin analogs with alkyl-aryl side chains that mimicked the sugar side chain of 16-membered macrolides, such as tylosin . Solithromycin is a fourth-generation macrolide that has a fluorine at the 2-position, and an alkyl-aryl side chain that is different from telithromycin .

properties

IUPAC Name

(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO14/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(52-34-28(40)24(38(11,12)46)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIPOVCSQJTWHA-RWJQBGPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50213784
Record name Erythromycin, anhydro-, N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

749.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythromycin, anhydro-, N-oxide

CAS RN

992-65-4, 63950-90-3
Record name Erythromycin A N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythromycin, anhydro-, N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythromycin, anhydro-, N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERYTHROMYCIN A N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9KL5GX5WQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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